molecular formula C15H18ClN3O2 B7695180 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide

Cat. No.: B7695180
M. Wt: 307.77 g/mol
InChI Key: RHLMKIXILWKZBH-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide typically involves the formation of the oxadiazole ring followed by the introduction of the propylbutanamide moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of heat shock proteins, which are involved in protein folding and stress response . Additionally, it can modulate oxidative stress pathways and inflammatory responses, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide is unique due to its specific structural features, such as the presence of the propylbutanamide moiety, which can influence its biological activity and pharmacokinetic properties. This structural uniqueness allows it to interact with different molecular targets compared to other oxadiazole derivatives, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-2-10-17-13(20)4-3-5-14-18-15(19-21-14)11-6-8-12(16)9-7-11/h6-9H,2-5,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLMKIXILWKZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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